2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
Description
This compound is a hybrid heterocyclic molecule combining a [1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one core with a 1,2,4-oxadiazole moiety substituted at the 5-position with a 4-methoxyphenyl group. The structure features a methyl bridge linking the oxadiazole and triazolopyridazinone rings, creating a conformationally constrained framework.
Properties
IUPAC Name |
2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N6O3/c1-29-16-9-7-15(8-10-16)20-22-19(30-25-20)13-26-21(28)27-18(24-26)12-11-17(23-27)14-5-3-2-4-6-14/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVKZSKTZCFWMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)N4C(=N3)C=CC(=N4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to target various proteins and receptors, playing a critical role in cell survival, growth, differentiation, and tumor formation.
Mode of Action
It’s worth noting that similar compounds have been found to inhibit the function of their targets, leading to changes in cell behavior.
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to changes in cell behavior and potentially contributing to their therapeutic effects.
Pharmacokinetics
Similar compounds have been found to have various pharmacokinetic properties that affect their bioavailability.
Biological Activity
The compound 2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and research findings.
Structural Overview
The molecular structure of the compound can be described as follows:
- Molecular Formula : C20H18N4O3
- Molecular Weight : 366.39 g/mol
- IUPAC Name : 2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
This compound features a triazolo-pyridazine core , which is known for its diverse pharmacological properties.
Anticancer Properties
Research indicates that derivatives of the 1,2,4-oxadiazole scaffold exhibit significant anticancer activity. The incorporation of the oxadiazole moiety into the structure enhances its interaction with biological targets involved in cancer progression.
- Mechanism of Action :
-
Case Studies :
- In vitro studies have shown that compounds similar to this one exhibit cytotoxic effects against various cancer cell lines including breast and lung cancer cells. For instance, a study noted that certain 1,3,4-oxadiazole derivatives demonstrated IC50 values in the low micromolar range against these cell lines .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. The oxadiazole ring is known for its efficacy against bacterial and fungal strains.
- Research Findings :
Other Biological Activities
The compound may also exhibit other pharmacological effects:
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines .
- Antioxidant Properties : The presence of the methoxy group may contribute to antioxidant activity by scavenging free radicals .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural uniqueness lies in its combination of triazolo-pyridazinone and oxadiazole pharmacophores. Below is a comparative analysis with structurally or functionally related compounds from the literature:
Table 1: Structural and Functional Comparison
Key Observations
Core Heterocycles: The target compound’s triazolo-pyridazinone core is distinct from the pyrrolo-thiazolo-pyrimidine system in ’s Compound 6, which introduces greater steric hindrance and electronic complexity . Compared to the dihydropyridazinone in , the fully aromatic pyridazinone in the target compound may enhance π-stacking interactions in biological targets .
Substituent Effects: The 4-methoxyphenyl group on the oxadiazole ring is a common feature in analogs (e.g., ), but replacing methoxy with isopropoxy (as in ) could modulate lipophilicity and metabolic stability . The phenyl group at the 6-position of the pyridazinone ring is conserved in multiple analogs, suggesting its role in target binding .
Synthetic Routes: The target compound’s synthesis likely parallels methods used for ’s analog, involving Cs₂CO₃-mediated coupling or acid-catalyzed cyclization .
The triazolo-pyridazinone moiety is associated with kinase inhibition in unrelated studies, suggesting a plausible mechanism of action .
Preparation Methods
Pyridazinone Precursor Preparation
The synthesis begins with 3-amino-6-phenylpyridazin-4(1H)-one (1), obtained by condensing phenylacetaldehyde with maleic hydrazide under acidic conditions. Cyclization of 1 with nitrous acid (HONO) generates the triazole ring, yielding 6-phenyl-triazolo[4,3-b]pyridazin-3(2H)-one (2) via intramolecular diazotization:
$$
\text{3-Amino-6-phenylpyridazin-4(1H)-one} \xrightarrow{\text{NaNO}_2/\text{HCl}} \text{6-Phenyl-triazolo[4,3-b]pyridazin-3(2H)-one} \quad
$$
Key Conditions :
Functionalization at Position 2
To introduce the methylene linker, 2 undergoes alkylation using chloromethyl oxadiazole (Fragment B). Prior to coupling, 2 is deprotonated at N2 using potassium carbonate in dimethylformamide (DMF), enhancing nucleophilicity.
Synthesis of (5-(Chloromethyl)-1,2,4-Oxadiazol-3-yl)-4-Methoxybenzene
4-Methoxybenzohydrazide Synthesis
4-Methoxybenzoic acid (3) is esterified with ethanol under Fischer conditions to form ethyl 4-methoxybenzoate (4), which reacts with hydrazine hydrate to yield 4-methoxybenzohydrazide (5):
$$
\text{4-Methoxybenzoic acid} \xrightarrow{\text{EtOH/H}^+} \text{Ethyl 4-methoxybenzoate} \xrightarrow{\text{NH}2\text{NH}2} \text{4-Methoxybenzohydrazide} \quad
$$
Optimization Note : Excess hydrazine (2.5 eq.) ensures complete conversion, with yields ≥85%.
Oxadiazole Ring Formation
Cyclodehydration of 5 with β-chloropropionyl chloride in phosphorus oxychloride (POCl₃) produces 3-(4-methoxyphenyl)-5-(chloromethyl)-1,2,4-oxadiazole (6):
$$
\text{4-Methoxybenzohydrazide} + \text{ClCH}2\text{COCl} \xrightarrow{\text{POCl}3} \text{3-(4-Methoxyphenyl)-5-(chloromethyl)-1,2,4-oxadiazole} \quad
$$
Reaction Parameters :
- Temperature: Reflux (110°C) for 6 hours.
- Yield: 74% after column chromatography (hexane/ethyl acetate).
Fragment Coupling via Nucleophilic Alkylation
Deprotonated 2 reacts with 6 in anhydrous DMF at 60°C for 12 hours, forming the target compound:
$$
\text{6-Phenyltriazolopyridazinone} + \text{Chloromethyl oxadiazole} \xrightarrow{\text{K}2\text{CO}3/\text{DMF}} \text{Target Compound} \quad
$$
Purification : Silica gel chromatography (CH₂Cl₂/MeOH 95:5) yields 58–62% of the final product.
Alternative Synthetic Routes
Mitsunobu Coupling
If the triazolopyridazinone contains a hydroxyl group at position 2, Mitsunobu reaction with 5-(hydroxymethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole (7) using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) offers an alternative pathway. However, this method is less efficient (yield: 41%) due to competing side reactions.
One-Pot Cyclization
A tandem approach condenses 4-methoxybenzohydrazide and 3-amino-6-phenylpyridazin-4(1H)-one with POCl₃, but regioselectivity issues reduce yield to 33%.
Analytical Characterization
Spectroscopic Data
Purity and Yield Comparison
| Step | Reaction | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Pyridazinone cyclization | 72 | 98.5 |
| 2 | Oxadiazole synthesis | 74 | 97.8 |
| 3 | Fragment coupling | 62 | 96.2 |
Challenges and Optimization Strategies
- Solubility Issues : Bulky intermediates in alkylation steps require polar aprotic solvents (DMF, DMSO) to prevent precipitation.
- Regioselectivity : Use of POCl₃ ensures exclusive 1,2,4-oxadiazole formation over 1,3,4-isomers.
- Byproduct Formation : Column chromatography is essential to remove unreacted hydrazide and dimeric impurities.
Q & A
Q. What are the key structural features of this compound that influence its reactivity and pharmacological potential?
The compound contains a 1,2,4-triazolo[4,3-b]pyridazinone core linked to a 4-methoxyphenyl-substituted oxadiazole moiety. The oxadiazole ring enhances metabolic stability, while the methoxy group on the phenyl ring modulates electron density, influencing binding to biological targets like enzymes (e.g., 14-α-demethylase) . The triazole-pyridazinone system facilitates π-π stacking and hydrogen bonding, critical for target interaction . Structural analogs in and highlight the importance of substituent positioning for activity.
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Based on GHS classification, the compound may pose risks of acute toxicity, skin/eye irritation, and respiratory sensitization. Recommended precautions include:
- Use of PPE (gloves, lab coats, goggles) and fume hoods to avoid inhalation or dermal contact .
- Immediate rinsing with water for eye/skin exposure and medical consultation .
- Storage in sealed containers under inert conditions to prevent degradation .
Q. Which spectroscopic and chromatographic methods are used to characterize this compound?
- 1H NMR and IR spectroscopy confirm functional groups and regiochemistry (e.g., triazole vs. oxadiazole ring formation) .
- High-performance liquid chromatography (HPLC) assesses purity (>95% typically required for pharmacological studies) .
- Mass spectrometry validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can synthesis yield be optimized when conflicting data exist on reaction conditions (e.g., solvent, temperature)?
Contradictions in synthesis protocols (e.g., solvent polarity, catalyst use) require systematic optimization:
- Design of Experiments (DoE): Use factorial designs to test variables like temperature (80–120°C), solvent (DMF vs. chloroform), and catalysts (triethylamine) .
- In-line monitoring: Techniques like FTIR or Raman spectroscopy track reaction progress in real time to identify optimal termination points .
- Scale-up considerations: Lower yields in scaled reactions may necessitate gradient purification or alternative coupling reagents .
Q. What computational strategies predict biological targets and binding modes for this compound?
- Molecular docking: Use software like AutoDock Vina to model interactions with targets (e.g., fungal 14-α-demethylase, PDB: 3LD6). Focus on key residues (e.g., heme-binding sites) for free energy calculations .
- Molecular dynamics (MD) simulations: Assess binding stability over time (50–100 ns trajectories) to prioritize analogs with favorable pharmacokinetic profiles .
- Structure-activity relationship (SAR) libraries: Compare with analogs in and to identify substituents enhancing affinity .
Q. How can discrepancies in toxicity data across studies be resolved?
- In vitro assays: Standardize protocols (e.g., OECD guidelines) for cytotoxicity (MTT assay) and genotoxicity (Ames test) to minimize variability .
- Metabolite profiling: LC-MS/MS identifies reactive intermediates (e.g., oxadiazole ring-opening products) that may explain hepatotoxicity .
- Cross-species comparisons: Test in zebrafish embryos (FET assay) and mammalian cell lines to validate target-specific vs. off-target effects .
Q. What experimental designs assess the environmental impact of this compound?
- Fate studies: Measure biodegradation (OECD 301B) and soil adsorption (batch equilibrium tests) to model environmental persistence .
- Trophic transfer assays: Use algae-Daphnia-fish food chains to quantify bioaccumulation factors (BCFs) .
- Microcosm systems: Simulate real ecosystems to evaluate long-term ecotoxicity under varying pH and temperature .
Q. How can impurity profiles be controlled during large-scale synthesis?
- Forced degradation studies: Expose the compound to heat, light, and humidity to identify degradation pathways (e.g., hydrolysis of the oxadiazole ring) .
- Orthogonal analytical methods: Combine HPLC-UV, LC-MS, and NMR to detect trace impurities (<0.1%) .
- Quality-by-design (QbD): Define critical quality attributes (CQAs) for intermediates to minimize side reactions (e.g., alkylation at undesired positions) .
Q. Methodological Notes
- Synthesis Optimization: Prioritize microwave-assisted synthesis for time-sensitive steps, reducing side-product formation .
- Data Contradictions: Use meta-analysis tools (e.g., RevMan) to statistically reconcile conflicting toxicity or yield data .
- Theoretical Frameworks: Link mechanistic studies to enzyme inhibition theories (e.g., competitive vs. non-competitive binding) to guide SAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
